Nortrachelogenin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Wikstromol is a natural product found in Trachelospermum asiaticum, Daphne odora, and other organisms with data available.

Mécanisme D'action

Target of Action

Nortrachelogenin, a lignan belonging to a group of polyphenolic compounds , primarily targets pathogenic bacteria, including antibiotic-resistant strains . It has shown efficacy against Escherichia coli O157 and several pathogenic fungi .

Mode of Action

This compound interacts with its targets by disorganizing and perturbing the cytoplasmic membrane . This interaction results in an increase in the permeability of the plasma membrane, as evidenced by the penetration of SYTOX Green into bacterial cells . An increase in fluorescence intensity using bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC 4 (3)] and 3,3′-dipropylthiacarbocyanine iodide [DiSC 3 (5)] was also observed, indicating membrane depolarization .

Biochemical Pathways

The action of this compound affects the integrity of the cytoplasmic membrane, leading to potassium ion efflux from the cytosol into the extracellular matrix . This indicates that cellular damage due to this compound treatment results in the loss of intracellular components .

Result of Action

The result of this compound’s action is the disruption of the cytoplasmic membrane, leading to the loss of intracellular components . This disruption is visualized by the release of calcein from giant unilamellar vesicles . The compound’s antibacterial effect is demonstrated by its ability to disorganize and perturb the cytoplasmic membrane .

Action Environment

It is known that this compound exhibits its antibacterial effects in a variety of environments, including those inhabited by pathogenic bacteria .

Analyse Biochimique

Biochemical Properties

Nortrachelogenin has been found to interact with various biomolecules, particularly in the context of its antibacterial effects . It has been observed to disrupt the plasma membrane of bacterial cells, leading to an increase in membrane permeability . This disruption allows for the efflux of potassium ions from the cytosol into the extracellular matrix, indicating that cellular damage due to this compound treatment results in the loss of intracellular components .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. In bacterial cells, it has been found to exert antibacterial effects by disorganizing and perturbing the cytoplasmic membrane . In mammalian cells, this compound has been shown to have antitumor activities against breast and lung cancer cells .

Molecular Mechanism

The molecular mechanism of this compound’s action is related to its interaction with the plasma membrane of cells . It disrupts the membrane, leading to increased permeability and the subsequent loss of intracellular components . This disruption of the membrane is thought to be a key factor in this compound’s antibacterial effects .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that the compound’s antibacterial effects occur upon treatment and continue as long as the compound is present .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce inflammation. In a study on carrageenan-induced paw inflammation in mice, this compound significantly attenuated the inflammation .

Metabolic Pathways

This compound is produced by secondary metabolic pathways . Detailed information about the specific metabolic pathways that this compound is involved in is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its observed effects on the plasma membrane, it is likely that this compound interacts with the membrane to exert its effects .

Subcellular Localization

Given its observed interactions with the plasma membrane, it is likely that this compound localizes to the membrane to exert its effects .

Applications De Recherche Scientifique

Anti-inflammatory Properties

Nortrachelogenin has been identified as a compound with significant anti-inflammatory effects. In a study involving murine J774 macrophages, it was found to inhibit the expression of key inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2. The compound reduced the production of inflammatory cytokines, including interleukin-6 and monocyte chemotactic protein-1, demonstrating its potential in treating inflammatory diseases .

Case Study: Collagen-Induced Arthritis Model

- Objective : To evaluate the anti-inflammatory effects of this compound in a collagen-induced arthritis (CIA) model.

- Method : Rats were treated with this compound at doses of 50 mg/kg and 100 mg/kg.

- Results : The treatment led to decreased levels of proinflammatory cytokines (IL-6 and TNF-α) and improved joint health compared to untreated CIA rats. The molecular docking studies indicated that this compound binds effectively to sex hormone-binding globulin, inhibiting NFκB activity in macrophages .

Antifungal Activity

Recent research has also highlighted the antifungal properties of this compound. A study examined its efficacy against various pathogenic fungi, revealing that it disrupts fungal cell integrity and inhibits growth.

Case Study: Antifungal Mechanism

- Objective : To investigate the antifungal activity of this compound against pathogenic fungi.

- Method : The study utilized molecular docking techniques to elucidate the mode of action.

- Results : this compound demonstrated potent antifungal activity, suggesting its potential as a natural antifungal agent .

Anticancer Effects

This compound's structural similarity to estrogen has led researchers to explore its role as a selective estrogen receptor modulator (SERM). This characteristic positions it as a candidate for cancer prevention, particularly in hormone-related cancers.

Case Study: Cytotoxic Effects on Cancer Cells

- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.

- Method : Various cancer cell lines were treated with different concentrations of this compound.

- Results : The compound exhibited significant cytotoxicity against breast, prostate, and ovarian cancer cells, inducing apoptosis through modulation of key apoptotic proteins .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the effects of this compound are multifaceted:

Propriétés

Numéro CAS |

34444-37-6 |

|---|---|

Formule moléculaire |

C20H22O7 |

Poids moléculaire |

374.4 g/mol |

Nom IUPAC |

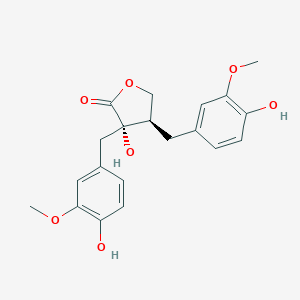

(3S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14?,20-/m0/s1 |

Clé InChI |

ZITBJWXLODLDRH-LGTGAQBVSA-N |

SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O |

SMILES isomérique |

COC1=C(C=CC(=C1)CC2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)O |

SMILES canonique |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O |

Key on ui other cas no. |

34444-37-6 |

Pictogrammes |

Environmental Hazard |

Synonymes |

8'-(R)-4,4',8-trihydroxy-3,3'-dimethoxylignanolide dihydro-3-hydroxy-3,4-bis((4-hydroxy-3-methoxyphenyl)methyl)-2(3H)-furanone nortrachelogenin nortrachelogenin, (3R-cis)-isomer wikstromol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.